Cas no 335033-68-6 (N-methyl-N-(4-methyl-4H-thieno3,2-bpyrrol-5-yl)methylamine Hydrochloride)

N-Methyl-N-(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methylamine Hydrochloride is a heterocyclic amine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a thienopyrrole core, which contributes to its unique reactivity and binding properties. The hydrochloride salt form enhances stability and solubility, facilitating handling and formulation. This compound may serve as a versatile intermediate in the synthesis of biologically active molecules, particularly those targeting central nervous system (CNS) or antimicrobial pathways. Its well-defined chemical properties and purity make it suitable for method development and structure-activity relationship (SAR) studies. Researchers value its consistent performance in synthetic routes requiring selective functionalization of the thienopyrrole scaffold.
N-methyl-N-(4-methyl-4H-thieno3,2-bpyrrol-5-yl)methylamine Hydrochloride structure
335033-68-6 structure
Product Name:N-methyl-N-(4-methyl-4H-thieno3,2-bpyrrol-5-yl)methylamine Hydrochloride
CAS No:335033-68-6
MF:C9H13ClN2S
MW:216.730919599533
CID:301906
PubChem ID:18525750
Update Time:2025-06-08

N-methyl-N-(4-methyl-4H-thieno3,2-bpyrrol-5-yl)methylamine Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4H-Thieno[3,2-b]pyrrole-5-methanamine,N,4-dimethyl-, hydrochloride (1:1)
    • N-methyl-1-(4-methylthieno[3,2-b]pyrrol-5-yl)methanamine,hydrochloride
    • N-Methyl-N-[(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methyl]amine hydrochloride
    • methyl({4-methylthieno[3,2-b]pyrrol-5-yl}methyl)amine hydrochloride
    • Y8755
    • N-Methyl-n-[(4-methyl-4h-Theno[3,2-b]pyrrol-5-yl)methyl]amne hydrochlorde
    • methyl({4-methyl-4H-thieno[3,2-b]pyrrol-5-yl}methyl)amine hydrochloride
    • 335033-68-6
    • MS-22362
    • N-Methyl-1-(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine--hydrogen chloride (1/1)
    • starbld0007503
    • FT-0716543
    • J-523714
    • N-Methyl-N-[(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methyl]amine hydrochloride, AldrichCPR
    • DTXSID60594511
    • N-Methyl-1-(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine hydrochloride
    • N-methyl-1-(4-methylthieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride
    • DB-068840
    • N-methyl-N-(4-methyl-4H-thieno3,2-bpyrrol-5-yl)methylamine Hydrochloride
    • Inchi: 1S/C9H12N2S.ClH/c1-10-6-7-5-9-8(11(7)2)3-4-12-9;/h3-5,10H,6H2,1-2H3;1H
    • InChI Key: JUWOUDJRMHOUBO-UHFFFAOYSA-N
    • SMILES: Cl.S1C=CC2=C1C=C(CNC)N2C

Computed Properties

  • Exact Mass: 216.04900
  • Monoisotopic Mass: 216.0487973g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 163
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 45.2Ų

Experimental Properties

  • PSA: 45.20000
  • LogP: 3.15210

N-methyl-N-(4-methyl-4H-thieno3,2-bpyrrol-5-yl)methylamine Hydrochloride Security Information

N-methyl-N-(4-methyl-4H-thieno3,2-bpyrrol-5-yl)methylamine Hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M104378-10mg
N-methyl-N-[(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methyl]amine Hydrochloride
335033-68-6
10mg
$ 50.00 2022-06-04
TRC
M104378-50mg
N-methyl-N-[(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methyl]amine Hydrochloride
335033-68-6
50mg
$ 70.00 2022-06-04
TRC
M104378-100mg
N-methyl-N-[(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methyl]amine Hydrochloride
335033-68-6
100mg
$ 115.00 2022-06-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1614351-1g
N-methyl-1-(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine hydrochloride
335033-68-6 98%
1g
¥1891.00 2024-05-18

Additional information on N-methyl-N-(4-methyl-4H-thieno3,2-bpyrrol-5-yl)methylamine Hydrochloride

Introduction to N-methyl-N-(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methylamine Hydrochloride (CAS No. 335033-68-6)

N-methyl-N-(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methylamine Hydrochloride, a compound with the CAS number 335033-68-6, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic amines that have garnered considerable attention due to their potential therapeutic applications. The molecular structure of this compound incorporates a fused thienopyrrole core, which is a key feature contributing to its unique chemical and biological properties.

The N-methyl-N-(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methylamine moiety is particularly noteworthy, as it combines the versatility of the thieno[3,2-b]pyrrole scaffold with the functional group of a methylamine derivative. This combination has been shown to enhance binding affinity and selectivity in various biological targets, making it a promising candidate for drug development. The hydrochloride salt form of this compound improves its solubility and stability, which are critical factors for pharmaceutical applications.

Recent research in the field of medicinal chemistry has highlighted the importance of heterocyclic compounds in the development of new drugs. The thienopyrrole scaffold, in particular, has been extensively studied for its role in modulating biological pathways associated with inflammation, cancer, and neurodegenerative diseases. Studies have demonstrated that derivatives of thienopyrrole can interact with specific enzymes and receptors, leading to therapeutic effects. For instance, modifications at the 5-position of the thienopyrrole ring can significantly alter the pharmacokinetic properties of the compound.

The incorporation of a methyl group at the 4-position of the thieno[3,2-b]pyrrol ring in N-methyl-N-(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methylamine Hydrochloride enhances its binding interactions with target proteins. This structural feature has been exploited in the design of small molecule inhibitors that exhibit high potency and selectivity. The hydrochloride salt form further improves the compound's pharmacological profile by increasing its water solubility, which is essential for formulation into oral or injectable drugs.

In vitro studies have shown that N-methyl-N-(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methylamine Hydrochloride exhibits promising activity against various disease-related targets. For example, research indicates that this compound can inhibit the activity of enzymes involved in cancer cell proliferation and survival. Additionally, its ability to modulate inflammatory pathways suggests potential applications in treating chronic inflammatory diseases. These findings underscore the compound's therapeutic potential and highlight its importance as a lead molecule for further drug development.

The synthesis of N-methyl-N-(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methylamine Hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. The introduction of functional groups such as the methylamine moiety and the hydrochloride salt formation must be carefully optimized to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules.

The pharmacological evaluation of N-methyl-N-(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methylamine Hydrochloride has revealed several interesting properties. Its ability to cross the blood-brain barrier makes it a candidate for treating central nervous system disorders. Furthermore, its stability under various physiological conditions enhances its suitability for clinical use. These characteristics position this compound as a valuable asset in pharmaceutical research and development.

Future studies are expected to explore additional therapeutic applications of N-methyl-N-(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methylamine Hydrochloride. Investigating its interactions with other biological targets and assessing its efficacy in preclinical models will provide further insights into its potential as a drug candidate. Collaborative efforts between academic researchers and industry scientists will be crucial in translating these findings into clinical trials and ultimately into new treatments for patients.

In conclusion, N-methyl-N-(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methylamine Hydrochloride (CAS No. 335033-68-6) is a structurally unique and biologically active compound with significant therapeutic potential. Its molecular design incorporates key features that enhance binding affinity and selectivity against various disease-related targets. The hydrochloride salt form improves solubility and stability, making it an attractive candidate for further pharmaceutical development. Ongoing research continues to uncover new applications for this compound, paving the way for innovative treatments in medicine.

Recommended suppliers
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd